dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a naphthalene ring, a sulfonamide group, and a carboxylate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH playing crucial roles in determining the outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar biological activities and structural features, making them useful for comparison in research.
Uniqueness
1,3-DIMETHYL 5-{4-CHLORO-3-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]BENZENESULFONAMIDO}BENZENE-1,3-DICARBOXYLATE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit a wide range of chemical reactivity and biological activities, making it a valuable compound for scientific research and industrial applications .
Biological Activity
Dimethyl 5-{[(4-chloro-3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Amino group : Involved in various biochemical interactions.
- Sulfonamide moiety : Known for antibacterial properties.
- Naphthalene derivative : Often associated with diverse pharmacological effects.
Antibacterial Activity
Research has indicated that compounds with sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are valuable in managing urinary tract infections . The synthesized derivatives have shown strong inhibitory activity against these enzymes, indicating potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group likely interferes with enzyme function, a common mechanism in many pharmaceuticals.
- Molecular Interactions : Docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its pharmacological efficacy .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various synthesized compounds similar to this compound, it was found that certain derivatives exhibited significant antibacterial activity against multiple strains. The study utilized standard disk diffusion methods to assess the effectiveness of these compounds .
Compound Name | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
---|---|---|
Compound A | Strong | Moderate |
Compound B | Moderate | Strong |
Dimethyl Compound | Moderate | Strong |
Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of related compounds. The results indicated that several derivatives showed promising AChE inhibitory activity, which is critical for developing treatments for cognitive disorders.
Compound Name | AChE Inhibition (%) | Urease Inhibition (%) |
---|---|---|
Compound A | 85 | 50 |
Compound B | 90 | 70 |
Dimethyl Compound | 80 | 65 |
Properties
Molecular Formula |
C27H21ClN2O7S |
---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
dimethyl 5-[[4-chloro-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C27H21ClN2O7S/c1-36-26(32)17-11-18(27(33)37-2)13-19(12-17)30-38(34,35)20-8-9-23(28)24(14-20)29-15-22-21-6-4-3-5-16(21)7-10-25(22)31/h3-15,30-31H,1-2H3 |
InChI Key |
BPYSVOPMUMPLQY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)OC |
Origin of Product |
United States |
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